molecular formula C19H15F3N2O B11503869 N-[6-methyl-4-phenyl-2-(trifluoromethyl)quinolin-8-yl]acetamide

N-[6-methyl-4-phenyl-2-(trifluoromethyl)quinolin-8-yl]acetamide

Cat. No.: B11503869
M. Wt: 344.3 g/mol
InChI Key: UGCAOCGYROKGHE-UHFFFAOYSA-N
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Description

N-[6-methyl-4-phenyl-2-(trifluoromethyl)quinolin-8-yl]acetamide is a complex organic compound characterized by its unique quinoline structure substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[6-methyl-4-phenyl-2-(trifluoromethyl)quinolin-8-yl]acetamide typically involves multi-step organic reactions. . The final step involves acylation to introduce the acetamide group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: N-[6-methyl-4-phenyl-2-(trifluoromethyl)quinolin-8-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can be employed to modify the quinoline core or the acetamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring.

Scientific Research Applications

N-[6-methyl-4-phenyl-2-(trifluoromethyl)quinolin-8-yl]acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[6-methyl-4-phenyl-2-(trifluoromethyl)quinolin-8-yl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Uniqueness: N-[6-methyl-4-phenyl-2-(trifluoromethyl)quinolin-8-yl]acetamide is unique due to its specific quinoline structure combined with the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H15F3N2O

Molecular Weight

344.3 g/mol

IUPAC Name

N-[6-methyl-4-phenyl-2-(trifluoromethyl)quinolin-8-yl]acetamide

InChI

InChI=1S/C19H15F3N2O/c1-11-8-15-14(13-6-4-3-5-7-13)10-17(19(20,21)22)24-18(15)16(9-11)23-12(2)25/h3-10H,1-2H3,(H,23,25)

InChI Key

UGCAOCGYROKGHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)NC(=O)C)N=C(C=C2C3=CC=CC=C3)C(F)(F)F

Origin of Product

United States

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